1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole
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Overview
Description
1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 2,3-dimethylphenyl group attached to a hexyl chain, which is further connected to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated imidazoles.
Scientific Research Applications
1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Medetomidine: An α2-adrenoceptor agonist with sedative and analgesic effects.
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness: 1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61007-13-4 |
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Molecular Formula |
C17H24N2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-[2-(2,3-dimethylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C17H24N2/c1-4-5-8-16(12-19-11-10-18-13-19)17-9-6-7-14(2)15(17)3/h6-7,9-11,13,16H,4-5,8,12H2,1-3H3 |
InChI Key |
UADGPUIYFKHGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=CC(=C2C)C |
Origin of Product |
United States |
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